molecular formula C8H8FNO2 B14780065 4-Ethyl-5-fluoronicotinic acid

4-Ethyl-5-fluoronicotinic acid

Cat. No.: B14780065
M. Wt: 169.15 g/mol
InChI Key: RVGIICIWRBJIAA-UHFFFAOYSA-N
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Description

4-Ethyl-5-fluoronicotinic acid is a chemical compound with the molecular formula C8H8FNO2 It is a derivative of nicotinic acid, where the hydrogen atoms at the 4th and 5th positions of the pyridine ring are substituted with an ethyl group and a fluorine atom, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-5-fluoronicotinic acid typically involves the fluorination of nicotinic acid derivatives. One common method is the direct fluorination of 4-ethyl nicotinic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to avoid over-fluorination and to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process typically includes:

    Nitration: of 4-ethylpyridine to introduce a nitro group.

    Reduction: of the nitro group to an amino group.

    Diazotization: followed by to introduce the fluorine atom.

    Oxidation: to convert the amino group to a carboxylic acid group.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-5-fluoronicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted nicotinic acid derivatives.

Scientific Research Applications

4-Ethyl-5-fluoronicotinic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-fluoronicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds or dipole interactions. The ethyl group can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • 5-Fluoronicotinic acid
  • 4-Ethyl nicotinic acid
  • 4-Fluoronicotinic acid

Comparison: 4-Ethyl-5-fluoronicotinic acid is unique due to the presence of both an ethyl group and a fluorine atom on the pyridine ring. This dual substitution can significantly alter its chemical and physical properties compared to its analogs. For instance, the fluorine atom can increase the compound’s metabolic stability, while the ethyl group can enhance its lipophilicity, making it more suitable for certain applications in drug development and materials science.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

4-ethyl-5-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C8H8FNO2/c1-2-5-6(8(11)12)3-10-4-7(5)9/h3-4H,2H2,1H3,(H,11,12)

InChI Key

RVGIICIWRBJIAA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC=C1C(=O)O)F

Origin of Product

United States

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